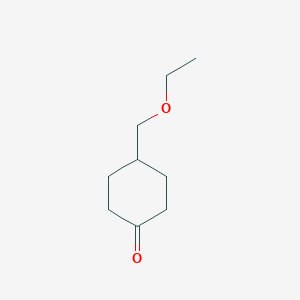










|
REACTION_CXSMILES
|
[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([CH2:11][OH:12])[CH2:7][CH2:6]2)OCC1.[H-].[Na+].[CH2:15](I)[CH3:16].Cl>CN(C=O)C.CC(C)=O>[CH2:15]([O:12][CH2:11][CH:8]1[CH2:7][CH2:6][C:5](=[O:1])[CH2:10][CH2:9]1)[CH3:16] |f:1.2|
|


|
Name
|
|
|
Quantity
|
765 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOC12CCC(CC2)CO
|
|
Name
|
|
|
Quantity
|
355 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)I
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heated at 60° C. for additional 30 min
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was then partitioned between ethyl acetate and saturated NH4Cl
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give the crude material, which
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
|
Type
|
CUSTOM
|
|
Details
|
the solution was then partitioned between ethyl acetate and saturated NaHCO3
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give the crude material
|
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel column (hexanes:ethyl acetate 5:1)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OCC1CCC(CC1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |